molecular formula C21H25N3O6S B2418743 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1358355-10-8

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2418743
CAS No.: 1358355-10-8
M. Wt: 447.51
InChI Key: FRFZCFOBXCTLJF-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an azepane sulfonyl group, and a benzodioxin moiety, making it an interesting subject for research and development.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c25-20(22-16-5-7-18-19(13-16)30-12-11-29-18)15-23-14-17(6-8-21(23)26)31(27,28)24-9-3-1-2-4-10-24/h5-8,13-14H,1-4,9-12,15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFZCFOBXCTLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the azepane sulfonyl group, and the attachment of the benzodioxin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide
  • 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, interaction with biological targets, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : Approximately 310.38 g/mol

Structural Features

The compound features:

  • An azepane sulfonyl group .
  • A dihydropyridinone ring .
  • An N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide moiety.

This unique arrangement of functional groups is believed to influence its biological activity significantly.

Preliminary studies indicate that the compound may function as an enzyme inhibitor or modulate receptor activity. Its mechanism of action could involve:

  • Binding to active sites on enzymes or receptors.
  • Influencing various biochemical pathways and cellular processes.

Biological Assays

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits moderate to strong activity against various bacterial strains.
  • Enzyme Inhibition : Shows potential as an acetylcholinesterase inhibitor.
  • Anticancer Properties : Similar compounds have demonstrated anticancer effects in various studies.

Interaction Studies

Interaction studies typically employ techniques such as:

  • Molecular Docking : Used to predict the binding affinity and orientation of the compound with target proteins.
  • In Vitro Assays : To evaluate the biological efficacy against specific pathogens or cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally similar compounds. The results indicated that certain derivatives exhibited significant activity against Salmonella typhi and Bacillus subtilis, suggesting a potential therapeutic application in treating bacterial infections .

Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of related compounds. The findings revealed strong inhibitory activity against urease and acetylcholinesterase, indicating the compound's potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Synthesis

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves several steps:

  • Formation of the azepane sulfonyl group.
  • Construction of the dihydropyridinone ring.
  • Coupling with the benzodioxin moiety.

Each step requires optimization to achieve high yields and purity.

Synthetic Route Overview

StepReaction TypeKey Reagents
1SulfonationSulfonyl chloride
2CyclizationBase catalysts
3CouplingAcetic anhydride

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